1,25-Dihydroxy-23-oxo-vitamin D3
Description
1,25-Dihydroxy-23-oxo-vitamin D3 (1,25-DOV) is a metabolite of vitamin D3, first identified in the early 1980s through studies on intestinal and renal vitamin D metabolism . Structurally, it features a 23-oxo group replacing the hydroxyl at position C23 of the parent compound 1,25-dihydroxyvitamin D3 (calcitriol). This modification confers distinct biochemical properties, including high affinity for the vitamin D receptor (VDR), though its biological activity diverges from calcitriol in key metabolic pathways . Early work by Horst et al. (1982) demonstrated its formation in vivo alongside 23-keto-25-hydroxyvitamin D3, highlighting its role as a terminal metabolite in the C-24 oxidation pathway .
Properties
Molecular Formula |
C27H42O4 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one |
InChI |
InChI=1S/C27H42O4/c1-17(13-22(29)16-26(3,4)31)23-10-11-24-19(7-6-12-27(23,24)5)8-9-20-14-21(28)15-25(30)18(20)2/h8-9,17,21,23-25,28,30-31H,2,6-7,10-16H2,1,3-5H3/b19-8+,20-9-/t17-,21-,23-,24+,25+,27-/m1/s1 |
InChI Key |
QBJVXMITWJPQNF-LQPBFCBKSA-N |
SMILES |
CC(CC(=O)CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(CC(=O)CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyms |
1,25-dihydroxy-23-oxo-vitamin D3 1,25-dihydroxy-23-oxocholecalciferol 1,25-DOV 23-keto-1,25-dihydroxyvitamin D3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Vitamin D3 Metabolites
Structural Differences
Comparative Pharmacological Profiles
Anti-Proliferative and Immunomodulatory Effects
Analytical and Detection Methods
Recent advancements in LC-MS/MS enable precise quantification of vitamin D metabolites:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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